Ceftiofur is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic []. It is primarily used in veterinary medicine to treat a variety of bacterial infections in animals, including respiratory diseases, foot rot, and metritis [, ]. Ceftiofur is active against both Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains [].
Ceftiofur is derived from 7-aminocephalosporanic acid, a core structure in cephalosporin antibiotics. Its chemical name is (6R, 7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Ceftiofur is classified as a third-generation cephalosporin, which enhances its stability against β-lactamases produced by resistant bacteria.
The synthesis of ceftiofur involves several complex steps, typically starting from 7-amino-3-thiomethyl-3-cephalosporanic acid. Various methods have been developed to produce this compound, each with specific parameters that affect yield and purity.
Ceftiofur's molecular structure features a β-lactam ring characteristic of cephalosporins, which is essential for its antibacterial activity. The structure can be described as follows:
The three-dimensional conformation of ceftiofur allows it to bind effectively to penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis.
Ceftiofur undergoes various chemical reactions that can affect its stability and efficacy:
Ceftiofur exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to PBPs on the bacterial cell membrane, disrupting the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and death, particularly effective against rapidly dividing bacteria.
Ceftiofur exhibits several important physical and chemical properties:
These properties influence its formulation for veterinary use, ensuring effective delivery while maintaining stability during storage.
Ceftiofur has significant applications in veterinary medicine:
Ceftiofur, a semisynthetic cephalosporin antibiotic, was first described in 1987 as part of ongoing efforts to expand antimicrobial efficacy against resistant veterinary pathogens [1]. Its development marked a significant advancement in veterinary medicine, providing a beta-lactamase-stable antibiotic with broad-spectrum activity. Chemically designated as (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, ceftiofur belongs to the third generation of cephalosporins characterized by enhanced gram-negative coverage and stability against bacterial beta-lactamase enzymes [7]. This molecular configuration features a 2-aminothiazol-4-yl group and a methoxyimino moiety at the C7 position, which confers resistance to degradation by extended-spectrum beta-lactamases (ESBLs) [3].
Table 1: Key Chemical Properties of Ceftiofur
Property | Specification |
---|---|
Molecular Formula | C₁₉H₁₇N₅O₇S₃ |
Molecular Weight | 523.55 g/mol |
CAS Registry Number | 80370-57-6 |
UNII Identifier | 83JL932I1C |
Chemical Class | Third-generation cephalosporin |
Primary Mechanism | Penicillin-binding protein inhibition |
Third-generation cephalosporins exhibit distinct pharmacological advantages over earlier generations. While first-generation agents (e.g., cefazolin) primarily target gram-positive organisms and second-generation cephalosporins offer limited gram-negative coverage, third-generation compounds demonstrate expanded activity against Enterobacteriaceae and enhanced cerebrospinal fluid penetration [3]. Ceftiofur specifically maintains this generational profile through its ability to inactivate penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking in bacterial cell walls. This binding causes defective cell wall synthesis, ultimately leading to bacterial cell lysis [7]. Unlike earlier generations, ceftiofur demonstrates particular efficacy against Escherichia coli, Salmonella spp., Pasteurella spp., and Haemophilus spp., though with reduced anti-staphylococcal activity compared to first-generation agents [1] [3].
Table 2: Generational Classification of Cephalosporins with Veterinary Relevance
Generation | Gram-Positive Activity | Gram-Negative Activity | Beta-Lactamase Stability | Veterinary Examples |
---|---|---|---|---|
First | Excellent | Limited | Low | Cefalexin, Cefazolin |
Second | Moderate | Moderate (including some anaerobes) | Moderate | Cefoxitin, Cefaclor |
Third | Moderate | Extended spectrum | High | Ceftiofur, Ceftriaxone |
Fourth | Broad | Extended spectrum (including Pseudomonas) | Very High | Cefepime |
Fifth | MRSA coverage | Extended spectrum (excluding Pseudomonas) | Very High | Ceftaroline |
A notable pharmacological characteristic is the bioactivity of its primary metabolite, desfuroylceftiofur, which retains significant antimicrobial properties. This metabolite is routinely measured alongside the parent compound in residue monitoring programs due to its contribution to overall antibiotic activity in tissues and milk [1]. Ceftiofur's development responded to the critical need for veterinary-specific cephalosporins that could address respiratory, urinary, and systemic infections in food animals and companion animals while overcoming emerging resistance patterns observed with earlier antibiotic classes [4] [7].
Ceftiofur has received extensive global regulatory authorization for veterinary use since its initial approval. Marketed under numerous brand names including Excenel®, Naxcel®, Excede®, and Spectramast® (for lactating and dry cow formulations), ceftiofur holds Rx-only status in the European Union and prescription-only classification in North America [1] [5]. Regulatory oversight continuously evolves, evidenced by the FDA's December 2024 update reflecting sponsor transfers (e.g., ANADA 200-420 for Ceftiofur Sodium Sterile Powder transferred to Dechra Veterinary Products LLC) and withdrawals of certain legacy products not currently marketed [5]. The European Medicines Agency maintains specific product registrations like Naxcel EPAR, emphasizing strict post-approval monitoring [1].
Table 3: Global Regulatory Status Overview (as of 2025)
Region | Regulatory Authority | Approval Status | Key Product Names | Recent Regulatory Activity |
---|---|---|---|---|
European Union | EMA | Rx-only | Naxcel, Excenel | EPAR maintenance for Naxcel [1] |
United States | FDA-CVM | Prescription | Excede, Naxcel, Spectramast LC/DC | Sponsor transfer for Ceftiofur Sodium (2024) [5] |
Canada | Health Canada | Prescription | Excenel RTU® | Market authorization maintained |
Asia-Pacific | Varies by country | Variable (prescription in most) | Various generics | Increasing approvals in livestock sectors [4] |
The global ceftiofur market demonstrates robust growth, with the overall market valued at approximately $479.85 million in 2025 and projected to reach $727.04 million by 2030, reflecting a compound annual growth rate (CAGR) of 8.67% [4]. This expansion is driven by the compound's critical role in food-animal production systems worldwide. Ceftiofur hydrochloride formulations dominate product types, with crystal injections and oily suspensions comprising primary delivery forms. Regionally, North America and Europe collectively hold dominant market shares due to established veterinary infrastructure and intensive livestock production systems. However, the Asia-Pacific region is experiencing accelerated growth, fueled by expanding commercial livestock operations and increasing disease surveillance capabilities [2] [4].
Regulatory frameworks increasingly address antimicrobial resistance (AMR) concerns linked to veterinary cephalosporin use. A landmark study (USDA Award No. 2004-51110-02155) established that ceftiofur use in cattle and swine selects for third-generation cephalosporin-resistant enteric bacteria, particularly E. coli and Salmonella enterica serovar Newport with reduced ceftriaxone susceptibility [8]. These findings have prompted stringent risk management measures, including use restrictions in poultry production in multiple jurisdictions and heightened surveillance programs targeting resistance gene dissemination from food animals to humans. Regulatory policies now emphasize veterinary oversight, treatment record-keeping, and avoidance of extra-label use in major food species [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1